molecular formula C7H17NO B13299202 (2S)-4-(propan-2-yloxy)butan-2-amine

(2S)-4-(propan-2-yloxy)butan-2-amine

Cat. No.: B13299202
M. Wt: 131.22 g/mol
InChI Key: NNJIXQISNRISRV-ZETCQYMHSA-N
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Description

(2S)-4-(propan-2-yloxy)butan-2-amine is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of atoms in the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-(propan-2-yloxy)butan-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of (S)-2-amino-4-(propan-2-yloxy)butane as a precursor. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-(propan-2-yloxy)butan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives. Substitution reactions can result in a wide range of products depending on the substituents involved.

Scientific Research Applications

Chemistry

In chemistry, (2S)-4-(propan-2-yloxy)butan-2-amine is used as a building block for the synthesis of more complex molecules. Its stereochemistry makes it valuable for studying chiral reactions and developing enantiomerically pure compounds.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and the effects of stereochemistry on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, this compound has potential applications in drug development. Its unique structure and stereochemistry make it a candidate for designing drugs with specific biological targets and minimal side effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (2S)-4-(propan-2-yloxy)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in determining its binding affinity and activity. The pathways involved may include signal transduction, metabolic processes, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-4-(propan-2-yloxy)butan-2-amine
  • (2S)-4-(methoxy)butan-2-amine
  • (2S)-4-(ethoxy)butan-2-amine

Uniqueness

(2S)-4-(propan-2-yloxy)butan-2-amine is unique due to its specific stereochemistry and the presence of the propan-2-yloxy group. This combination of features distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.

Biological Activity

(2S)-4-(propan-2-yloxy)butan-2-amine, a chiral amine compound, has garnered attention in biological research due to its potential applications in drug development and its unique stereochemical properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C7_7H17_{17}NO. Its structure features a stereogenic center that contributes to its biological activity, particularly in enzyme-substrate interactions and receptor binding.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions, influencing the activity of target molecules. The presence of the isopropoxy group enhances the compound's binding affinity and specificity, making it a valuable candidate for various biological applications.

1. Drug Development

The compound shows promise in drug development due to its unique structure, which allows for the design of drugs targeting specific biological pathways with minimal side effects. Its potential therapeutic applications include:

  • Antiviral Activity : Preliminary studies indicate that compounds similar to this compound exhibit antiviral properties, potentially inhibiting viral replication .
  • Cancer Research : Research suggests that compounds with similar structures may inhibit Class I PI3-kinase enzymes, which are implicated in various cancers. This inhibition could lead to therapeutic benefits in treating malignancies such as chronic lymphocytic leukemia (CLL) and acute lymphoblastic leukemia (ALL) .

2. Enzyme Interactions

In biochemical studies, this compound is utilized to investigate enzyme-substrate interactions. Its stereochemistry plays a crucial role in determining the binding affinity and efficacy of these interactions.

Case Study 1: Antiviral Efficacy

A study evaluating the antiviral efficacy of related compounds demonstrated that modifications at the 2-position significantly impacted potency against viral infections. For instance, a compound with an isopropoxy substitution showed an EC50_{50} value of 2.5 μM, indicating strong antiviral activity while maintaining low cytotoxicity (CC50_{50} = 111.2 μM) .

Case Study 2: Cancer Therapeutics

Research into the inhibition of Class I PI3-kinase by structurally related compounds revealed effective anti-tumor activity. These compounds selectively inhibited specific isoforms while sparing others, suggesting a targeted approach in cancer therapy .

Comparative Analysis

To better understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

Compound NameStructure HighlightsBiological Activity
(2R)-4-(propan-2-yloxy)butan-2-amineDifferent stereochemistryVaries in binding affinity
(2S)-4-(methoxy)butan-2-amineMethoxy group instead of isopropoxyPotentially lower selectivity
(2S)-4-(ethoxy)butan-2-amineEthoxy group substitutionMay exhibit different pharmacokinetics

Properties

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

(2S)-4-propan-2-yloxybutan-2-amine

InChI

InChI=1S/C7H17NO/c1-6(2)9-5-4-7(3)8/h6-7H,4-5,8H2,1-3H3/t7-/m0/s1

InChI Key

NNJIXQISNRISRV-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](CCOC(C)C)N

Canonical SMILES

CC(C)OCCC(C)N

Origin of Product

United States

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